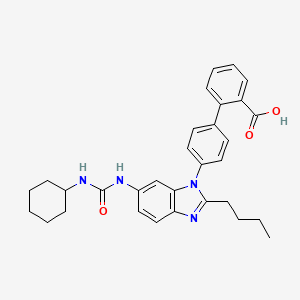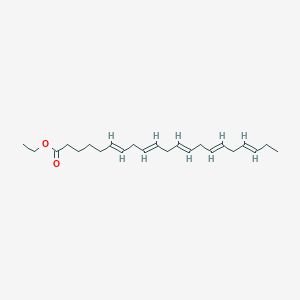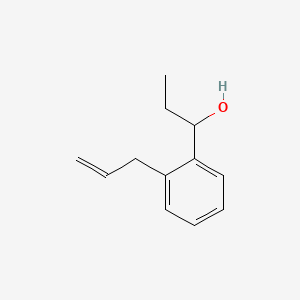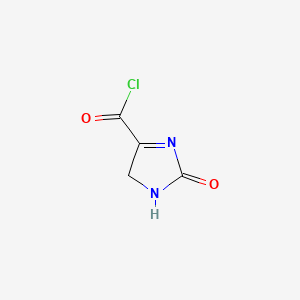
Methyl 2-(benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIBS 39 is a novel nonpeptide angiotensin II receptor antagonist. It is known for its ability to displace angiotensin II from its specific binding sites, making it a potent antagonist of the cardiovascular effects of angiotensin II . This compound has been studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as hypertension .
Preparation Methods
The synthesis of BIBS 39 involves the use of benzimidazole derivatives. The synthetic route typically includes the substitution of a benzimidazole moiety, which results in a significant loss of selectivity for the angiotensin II receptor subtype 1 compared to an imidazole moiety . The preparation method involves several steps, including the reaction of specific reagents under controlled conditions to achieve the desired product. Industrial production methods for BIBS 39 are not extensively documented, but custom synthesis services are available for research purposes .
Chemical Reactions Analysis
BIBS 39 undergoes various chemical reactions, primarily involving its interaction with angiotensin II receptors. It displaces angiotensin II from its binding sites with high affinity for both angiotensin II receptor subtype 1 and subtype 2 . The compound is involved in reactions that lead to the inhibition of angiotensin II-induced vasoconstriction and other cardiovascular effects. Common reagents used in these reactions include angiotensin II and various receptor antagonists . The major products formed from these reactions are the inhibited forms of angiotensin II receptors, leading to reduced cardiovascular responses .
Scientific Research Applications
BIBS 39 has been extensively studied for its applications in scientific research, particularly in the fields of cardiovascular pharmacology and medicinal chemistry. It is used as a research tool to investigate the role of angiotensin II receptors in cardiovascular diseases . The compound has shown potential in the development of new therapeutic agents for the treatment of hypertension and other cardiovascular conditions . Additionally, BIBS 39 is used in high-throughput screening campaigns to explore its bioactivity profiles and identify promising candidates for further investigation .
Mechanism of Action
The mechanism of action of BIBS 39 involves its antagonistic effects on angiotensin II receptors. By binding to these receptors, BIBS 39 prevents angiotensin II from exerting its vasoconstrictive effects, leading to a reduction in blood pressure and other cardiovascular responses . The compound has high affinity for both angiotensin II receptor subtype 1 and subtype 2, making it a potent inhibitor of angiotensin II-induced effects . The molecular targets of BIBS 39 include the angiotensin II receptors, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
BIBS 39 is similar to other nonpeptide angiotensin II receptor antagonists, such as losartan and PD123177 . BIBS 39 is unique in its ability to bind to both angiotensin II receptor subtype 1 and subtype 2 with high affinity . This dual affinity distinguishes it from other compounds that may only target one receptor subtype. Similar compounds include:
- Losartan: An angiotensin II receptor antagonist that primarily targets angiotensin II receptor subtype 1 .
- PD123177: An angiotensin II receptor antagonist that primarily targets angiotensin II receptor subtype 2 .
- BIBS 222: Another nonpeptide angiotensin II receptor antagonist with affinity for both receptor subtypes .
BIBS 39’s unique dual affinity makes it a valuable tool in cardiovascular research and potential therapeutic applications.
Properties
Molecular Formula |
C31H34N4O3 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[4-[2-butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]phenyl]benzoic acid |
InChI |
InChI=1S/C31H34N4O3/c1-2-3-13-29-34-27-19-16-23(33-31(38)32-22-9-5-4-6-10-22)20-28(27)35(29)24-17-14-21(15-18-24)25-11-7-8-12-26(25)30(36)37/h7-8,11-12,14-20,22H,2-6,9-10,13H2,1H3,(H,36,37)(H2,32,33,38) |
InChI Key |
MCLGUFXEEBLBKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1C3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2)NC(=O)NC5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)


![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)

![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)


![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)

